Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride with 5-methyl-2-amino-1,3-thiazole-4-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
- 2-Fluoro-5-{[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]amino}benzoic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of a thiazole ring and a phthalazinone moiety. This structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds .
Biological Activity
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of compound 1 can be represented as follows:
This structure features a thiazole ring, a phthalazine moiety, and a carboxylate group, which are significant in determining its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. Preliminary studies suggest that compound 1 may demonstrate inhibitory effects against various bacterial strains, although detailed studies are required to confirm these effects.
Anticancer Activity
The presence of the phthalazine moiety is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of phthalazine can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors. Compound 1's structural characteristics suggest it may have similar effects.
In Vitro Studies
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Cell Viability Assays
In vitro assays using various cancer cell lines demonstrated that compound 1 significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential. -
Mechanism Exploration
Flow cytometry analysis revealed that treatment with compound 1 led to an increase in the sub-G1 phase population in cancer cells, suggesting the induction of apoptosis. Additionally, Western blot analyses indicated upregulation of cleaved caspase-3 and downregulation of Bcl-2, further supporting the apoptotic pathway activation.
In Vivo Studies
In vivo studies conducted on murine models demonstrated that administration of compound 1 resulted in significant tumor growth inhibition compared to control groups. Histological examination of tumor tissues revealed increased apoptosis and reduced proliferation markers in treated groups.
Case Studies
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating moderate antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Properties
Molecular Formula |
C16H14N4O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-8-11(15(23)24-3)17-16(25-8)18-13(21)12-9-6-4-5-7-10(9)14(22)20(2)19-12/h4-7H,1-3H3,(H,17,18,21) |
InChI Key |
KNFLWUOHGRIZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.